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molecular formula C10H5F2NO B8339341 6,8-difluoro-2H-chromene-3-carbonitrile

6,8-difluoro-2H-chromene-3-carbonitrile

Cat. No. B8339341
M. Wt: 193.15 g/mol
InChI Key: IUSDGKMRLNYAAA-UHFFFAOYSA-N
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Patent
US07955664B2

Procedure details

84 g (0.531 mol) of 3,5-difluorosalicylaldehyde are dissolved in 850 ml of acrylonitrile, 1 g (8 mmol) of p-methoxyphenol and 18 g (0.16 mol) of DABCO are added, and the mixture is heated overnight at 75° C. The batch is evaporated, the residue is taken up in dichloromethane, and the solution is filtered through silica gel, giving 6,8-difluoro-2H-chromene-3-carbonitrile, which is sufficiently pure for further reactions.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].CO[C:14]1[CH:19]=CC(O)=C[CH:15]=1.C1N2CC[N:23](CC2)C1>C(#N)C=C>[F:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([F:1])[CH:9]=1)[O:11][CH2:15][C:14]([C:19]#[N:23])=[CH:5]2

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
FC1=C(C(C=O)=CC(=C1)F)O
Name
Quantity
850 mL
Type
solvent
Smiles
C(C=C)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
18 g
Type
reactant
Smiles
C1CN2CCN1CC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The batch is evaporated
FILTRATION
Type
FILTRATION
Details
the solution is filtered through silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=C(COC2=C(C1)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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